Zero Glycemic and Negligible Insulinemic Response: Erythritol vs. Xylitol, Sorbitol, Maltitol, and Sucrose
Erythritol demonstrates a glycemic index (GI) of 0 and an insulinemic index (II) of 2, which is substantially lower than all other common polyol sweeteners. In a comprehensive literature analysis of glycaemic and insulinaemic responses, erythritol was the only polyol to achieve a GI of 0. This compares favorably to xylitol (GI 13, II 11), sorbitol (GI 9, II 11), maltitol (GI 35, II 27), and sucrose (GI 65, II 43) [1]. The zero GI value was found to be independent of intake (up to 50 g) and the state of carbohydrate metabolism (normal, type 1, or type 2 diabetes) [1].
| Evidence Dimension | Glycemic Index (GI) and Insulinemic Index (II) |
|---|---|
| Target Compound Data | GI = 0, II = 2 |
| Comparator Or Baseline | Xylitol (GI 13, II 11); Sorbitol (GI 9, II 11); Maltitol (GI 35, II 27); Sucrose (GI 65, II 43) |
| Quantified Difference | Erythritol GI is 0 compared to xylitol's 13 (100% lower); II is 2 compared to xylitol's 11 (82% lower). |
| Conditions | Literature analysis of human glycaemic and insulinaemic responses after polyol ingestion |
Why This Matters
The zero GI value ensures that erythritol will not elevate blood glucose or insulin levels, making it the preferred choice for diabetic-friendly and ketogenic formulations where even minor glycemic excursions are unacceptable.
- [1] Livesey, G. (2003). Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties. Nutrition Research Reviews, 16(2), 163-191. View Source
